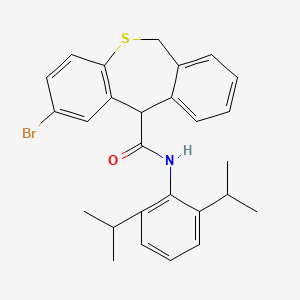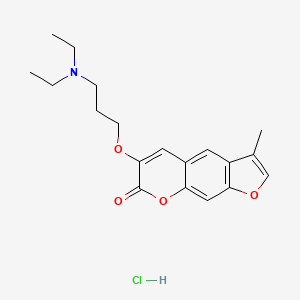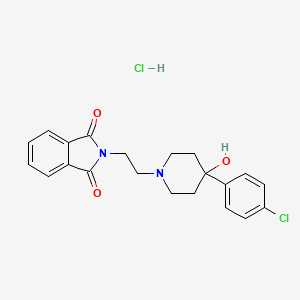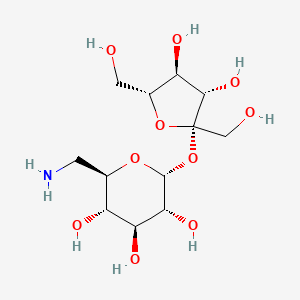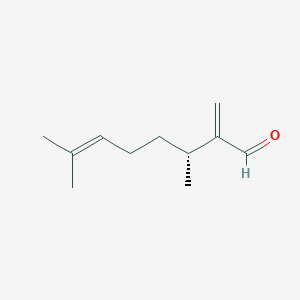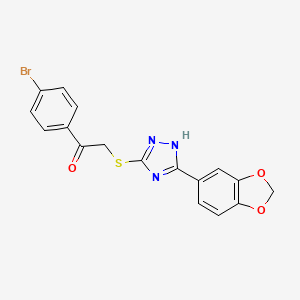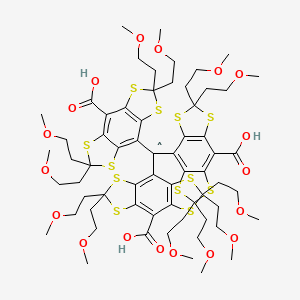
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d')bis(1,3)dithiol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is a complex organic compound belonging to the family of trityl radicals. These radicals are known for their stability and unique properties, making them valuable in various scientific and industrial applications. The compound is characterized by its paramagnetic nature, which allows it to be used as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves several steps. One common method starts with the preparation of the diamagnetic precursor, tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d:4,5-d’]bis[1,3]dithiol-4-yl)methanol. This precursor is then treated with trifluoroacetic acid to generate the corresponding triarylmethyl cation. Nucleophilic quenching of this cation with triethyl phosphite produces the trityl radical containing a diethyl phosphonate moiety. Finally, hydrolysis of the phosphonate moiety yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The key steps include the preparation of the diamagnetic precursor, generation of the triarylmethyl cation, and nucleophilic quenching. These steps are optimized for large-scale production to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, which is useful in various redox reactions.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.
科学研究应用
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- has several scientific research applications:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular structures and dynamics.
Biology: Employed in site-directed spin labeling to investigate the structure and function of biological macromolecules.
Medicine: Utilized in magnetic resonance imaging (MRI) as a contrast agent due to its paramagnetic properties.
Industry: Applied in the development of new materials with specific magnetic and electronic properties
作用机制
The mechanism of action of methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- involves its paramagnetic nature. The unpaired electron in the radical interacts with external magnetic fields, making it useful in EPR spectroscopy and MRI. The compound’s stability under various conditions allows it to be used in a wide range of applications without significant degradation .
相似化合物的比较
Similar Compounds
Tris(8-carboxy-2,2,6,6-tetramethylbenzo[1,2-d4,5-d’]bis[1,3]dithiol-4-yl)methyl:
Tris(2,4,6-trichlorophenyl)methyl radical: Another trityl radical with different substituents, used in similar applications but with distinct properties.
Uniqueness
Methyl radical, tris(8-carboxy-2,2,6,6-tetrakis(2-methoxyethyl)benzo(1,2-d:4,5-d’)bis(1,3)dithiol-4-yl)- is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties enhance its stability and make it suitable for specialized applications in EPR spectroscopy and MRI .
属性
CAS 编号 |
874618-81-2 |
|---|---|
分子式 |
C64H87O18S12 |
分子量 |
1529.2 g/mol |
InChI |
InChI=1S/C64H87O18S12/c1-71-25-13-59(14-26-72-2)83-44-38(45-51(41(56(65)66)50(44)89-59)90-60(84-45,15-27-73-3)16-28-74-4)37(39-46-52(91-61(85-46,17-29-75-5)18-30-76-6)42(57(67)68)53-47(39)86-62(92-53,19-31-77-7)20-32-78-8)40-48-54(93-63(87-48,21-33-79-9)22-34-80-10)43(58(69)70)55-49(40)88-64(94-55,23-35-81-11)24-36-82-12/h13-36H2,1-12H3,(H,65,66)(H,67,68)(H,69,70) |
InChI 键 |
UNSMFUDALWFRFB-UHFFFAOYSA-N |
规范 SMILES |
COCCC1(SC2=C(C3=C(C(=C2S1)C(=O)O)SC(S3)(CCOC)CCOC)[C](C4=C5C(=C(C6=C4SC(S6)(CCOC)CCOC)C(=O)O)SC(S5)(CCOC)CCOC)C7=C8C(=C(C9=C7SC(S9)(CCOC)CCOC)C(=O)O)SC(S8)(CCOC)CCOC)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


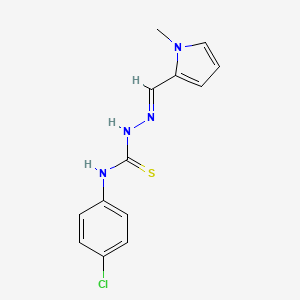
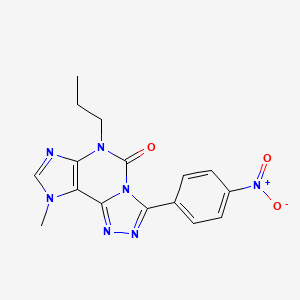

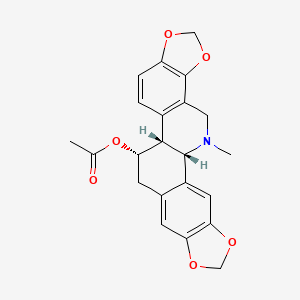
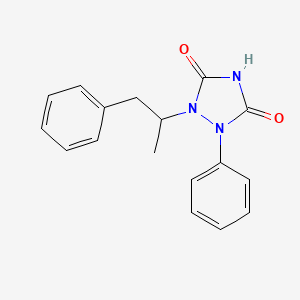
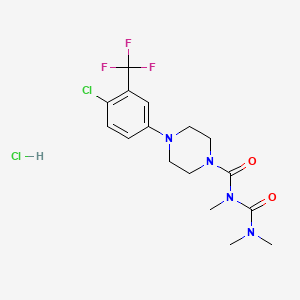
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
